molecular formula C17H20N2O2 B8580461 2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine CAS No. 89930-01-8

2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine

Cat. No. B8580461
M. Wt: 284.35 g/mol
InChI Key: AVZXVLALURUPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04426524

Procedure details

A solution of 2.4 g (0.008 mol) of 2-methyl-3-(pyrazinyl)-benzenemethanol tetrahydropyranyl ether and 0.21 g of the pyridinium salt of 4-methylbenzenesulfonic acid in 35 mL of ethanol was warmed to 50° C.±5° C., and stirred for 24 hours. The reaction mixture was concentrated under reduced pressure, and the residue stirred for one hour with a mixture of 50 mL of methylene chloride and 50 mL of water. The organic layer was separated, dried, and concentrated under reduced pressure to give 1.6 g 2-methyl-3-(pyrazinyl)phenylmethanol as an oily solid residue.
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium salt
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]2[CH:20]=[N:19][CH:18]=[CH:17][N:16]=2)[C:10]=1[CH3:21].CC1C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH3:21][C:10]1[C:11]([C:15]2[CH:20]=[N:19][CH:18]=[CH:17][N:16]=2)=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][OH:7]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
O1C(CCCC1)OCC1=C(C(=CC=C1)C1=NC=CN=C1)C
Name
pyridinium salt
Quantity
0.21 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the residue stirred for one hour with a mixture of 50 mL of methylene chloride and 50 mL of water
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=C(C=CC=C1C1=NC=CN=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.